Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) kinase. [] It exhibits nanomolar inhibition of MET kinase activity and demonstrates robust antitumor activity in vivo. []
Compound Description: This compound represents a novel 2-substituted 5-nitroimidazole derivative synthesized through a new method involving TDAE. [] The synthesis highlights the selective introduction of a N-tosylbenzylimine moiety at position 2 of the 5-nitroimidazole scaffold. []
Relevance: This compound shares the 2-chlorophenyl substituent with the target compound, 5-(2-chlorophenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-furamide. Additionally, both compounds feature a nitrogen-containing heterocycle (imidazole in this case, pyrazole in the target compound) linked to an ethyl chain. These similarities, despite differences in the core structures, suggest potential exploration of related chemical space in drug discovery efforts focusing on these pharmacophores. []
Compound Description: SB-3 is a Schiff base that demonstrates potent anticancer activity against hepatocellular carcinoma (HepG2 cells). [, ] It exhibits dose-dependent cytotoxicity and induces apoptosis in HepG2 cells. [, ]
Relevance: SB-3 and 5-(2-chlorophenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-furamide both contain the 3-(4-substituted phenyl)-1H-pyrazol-4-yl moiety. This structural similarity, even with different linkages and core structures, indicates a potential shared pharmacophoric element that could be explored for activity against cancer cell lines. [, ]
Compound Description: This compound is synthesized and characterized using various spectroscopic techniques, including single-crystal X-ray diffraction. [] It displays inhibitory potency against specific kinases (MPS1, MAPKAPK2, and p70S6Kβ/S6K2) that possess a cysteine residue in their hinge region. []
Relevance: This compound shares the 1-methyl-1H-pyrazol-4-yl group with 5-(2-chlorophenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-furamide. This suggests the 1-methyl-1H-pyrazol-4-yl group could be a potential pharmacophore for interacting with kinases, albeit potentially with different selectivity profiles. []
Compound Description: This series of compounds demonstrated central nervous system (CNS) depressant activity, potential anticonvulsant properties, and a low order of acute toxicity. [] Some members of this series also displayed potential antipsychotic effects. []
Relevance: While not a specific compound, this chemical class highlights the structural similarity to 5-(2-chlorophenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-furamide through the shared 1,3-dialkyl-5-amino-1H-pyrazol-4-yl core. This similarity, despite the different substituent on the pyrazole ring (arylmethanone vs. furamide), suggests potential exploration of the target compound for CNS-related activities. []
Compound Description: TP0439150 is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. [] It shows significant effects in rodent models for schizophrenia without causing undesirable CNS side effects. []
Relevance: Both TP0439150 and 5-(2-chlorophenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-furamide share the 1-alkyl-1H-pyrazol-4-yl group, with TP0439150 having an ethyl group and the target compound having a methyl group at the same position on the pyrazole ring. This minor difference, along with the shared pyrazole core, suggests that modifications in this region could be explored to modulate activity and target selectivity. []
Compound Description: This compound is another potent and orally available GlyT1 inhibitor developed as a structurally diverse backup to TP0439150. [] It displays a favorable pharmacokinetic profile and increases cerebrospinal fluid glycine levels in rats. []
Relevance: While structurally distinct from the target compound, this GlyT1 inhibitor provides insights into alternative approaches to target the same biological pathway. Despite the different core heterocycles (imidazole vs. pyrazole), the presence of similar substituents (alkyl chains and halogenated aromatic rings) highlights the importance of exploring diverse chemical space for optimizing GlyT1 inhibitory activity. Understanding the structure-activity relationships of diverse GlyT1 inhibitors, including this compound, might provide valuable insights into further modifications and exploration of the chemical space around 5-(2-chlorophenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-furamide. []
Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to reduce the cutaneous toxicity associated with previous Akt inhibitors. [] It exhibits low activity in inducing keratinocyte apoptosis and shows excellent anticancer activity. []
Relevance: Hu7691 shares the 1-methyl-1H-pyrazol-yl group with 5-(2-chlorophenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-furamide, although the substitution position on the pyrazole ring differs (5-substituted in Hu7691 vs. 4-substituted in the target compound). This subtle difference in the substitution pattern, within the context of the broader structural dissimilarity, underscores the need for caution in interpreting SAR trends solely based on shared substructures. The target compound may not necessarily exhibit similar Akt inhibitory activity or possess the same cutaneous safety profile. []
Compound Description: Acrizanib is a VEGFR-2 inhibitor specifically designed for topical ocular delivery as a therapy for neovascular age-related macular degeneration. [] It exhibits potent efficacy in rodent models of choroidal neovascularization and has limited systemic exposure after topical ocular administration. []
Compound Description: This compound is a high-affinity (Ki = 1 nM) A2B adenosine receptor (AdoR) antagonist with high selectivity for A2B over other AdoR subtypes (A1, A2A, A3). [] It was developed as a potential therapeutic for asthma through its A2B AdoR antagonistic properties. []
Relevance: This compound, while possessing a different core structure, shares the 1-substituted-1H-pyrazol-4-yl moiety with 5-(2-chlorophenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-furamide. The shared presence of a 3-(trifluoromethyl)benzyl substituent at the N1 position of the pyrazole ring in both compounds further highlights the relevance of this specific structural feature. This suggests that this substitution pattern might be important for interacting with biological targets, albeit with different specificities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.